Cas no 19190-42-2 (1-Naphthalenemethanol, 8-methoxy-)

1-Naphthalenemethanol, 8-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219001342-250mg |

8-Methoxynaphthalene-1-methanol |

19190-42-2 | 98% | 250mg |

$741.20 | 2023-09-02 | |

| Alichem | A219001342-1g |

8-Methoxynaphthalene-1-methanol |

19190-42-2 | 98% | 1g |

$1752.40 | 2023-09-02 | |

| Alichem | A219001342-500mg |

8-Methoxynaphthalene-1-methanol |

19190-42-2 | 98% | 500mg |

$999.60 | 2023-09-02 |

1-Naphthalenemethanol, 8-methoxy- 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

1-Naphthalenemethanol, 8-methoxy-に関する追加情報

1-Naphthalenemethanol, 8-Methoxy-

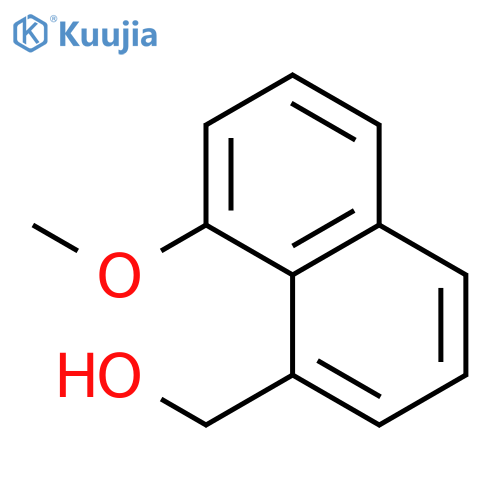

1-Naphthalenemethanol, 8-Methoxy- (CAS No. 19190-42-2) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines the naphthalene ring system with a methoxy group at the 8-position and a hydroxymethyl group at the 1-position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-Naphthalenemethanol, 8-Methoxy-, leveraging both traditional and modern methodologies. Researchers have explored various routes, including oxidation reactions and catalytic hydrogenation, to optimize the production process. These methods not only enhance yield but also minimize environmental impact, aligning with the growing demand for sustainable chemical manufacturing.

The naphthalene ring system is a key structural feature of this compound, contributing to its aromatic stability and reactivity. The presence of the methoxy group at the 8-position introduces electron-donating effects, which influence the compound's electronic properties and reactivity. This makes 1-Naphthalenemethanol, 8-Methoxy- an attractive substrate for further functionalization in drug design and material synthesis.

In the pharmaceutical industry, 1-Naphthalenemethanol, 8-Methoxy- has shown promise as a lead compound for developing bioactive agents. Studies have demonstrated its potential as an anti-inflammatory and antioxidant agent, with research focusing on its ability to modulate cellular signaling pathways. Recent findings suggest that this compound may also exhibit anticancer properties by targeting specific oncogenic pathways.

The methoxy group plays a critical role in enhancing the solubility and bioavailability of this compound. This feature is particularly advantageous in drug delivery systems, where solubility is a key determinant of therapeutic efficacy. Researchers are exploring its use as a precursor for more complex molecules with enhanced pharmacokinetic profiles.

From a materials science perspective, 1-Naphthalenemethanol, 8-Methoxy- has been investigated for its potential in organic electronics. Its aromatic structure and functional groups make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent studies have highlighted its ability to form stable charge transport layers, which could improve device efficiency.

The synthesis of 1-Naphthalenemethanol, 8-Methoxy- involves multiple steps that require precise control over reaction conditions. One common approach involves the oxidation of an appropriate naphthol derivative followed by selective methylation to introduce the methoxy group. This multi-step synthesis ensures high purity and structural integrity of the final product.

From an environmental standpoint, understanding the degradation pathways of 1-Naphthalenemethanol, 8-Methoxy- is crucial for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial activity playing a significant role in its transformation into less harmful byproducts.

In conclusion, 1-Naphthalenemethanol, 8-Methoxy- (CAS No. 19190-42-2) is a multifaceted compound with diverse applications across various industries. Its unique structure and functional groups make it an invaluable tool in drug discovery and materials development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

19190-42-2 (1-Naphthalenemethanol, 8-methoxy-) 関連製品

- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)

- 2171928-76-8(3-ethoxyspiro3.4octane-1-thiol)

- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)

- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)

- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)

- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)

- 1954-91-2(3-Hydroxybutyranilide)

- 1805019-99-1(5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)

- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)